Trans-3-Ethoxycinnamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY307640 sodium, also known as rabeprazole sodium, is a second-generation proton pump inhibitor. It irreversibly inactivates the gastric hydrogen-potassium adenosine triphosphatase enzyme, which is responsible for the final step in the production of gastric acid. This compound is widely used in the treatment of conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome .
Preparation Methods
The synthesis of LY307640 sodium involves several steps. The primary synthetic route includes the reaction of 2-mercapto-1H-benzimidazole with 4-methoxy-3,5-dimethylpyridine to form the intermediate compound. This intermediate is then reacted with sodium hydroxide to yield LY307640 sodium. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and temperatures ranging from 50 to 100 degrees Celsius .
Industrial production methods for LY307640 sodium often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
LY307640 sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LY307640 sodium can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
LY307640 sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms of action.
Biology: It is used to study the effects of proton pump inhibition on cellular processes such as apoptosis and cell proliferation.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of gastrointestinal disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
LY307640 sodium exerts its effects by irreversibly inhibiting the gastric hydrogen-potassium adenosine triphosphatase enzyme. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, LY307640 sodium effectively reduces the production of gastric acid, thereby alleviating symptoms associated with acid-related disorders. The molecular targets involved in this mechanism include the parietal cells of the stomach lining .
Comparison with Similar Compounds
LY307640 sodium is unique among proton pump inhibitors due to its rapid onset of action and longer duration of effect. Similar compounds include:
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but a slower onset of action.
Lansoprazole: A proton pump inhibitor with a similar mechanism of action but a shorter duration of effect.
Pantoprazole: A proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties
LY307640 sodium stands out due to its higher potency and better efficacy in the treatment of acid-related disorders .
Properties
IUPAC Name |
(E)-3-(3-ethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYODSOYOGJQH-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-73-8 |
Source
|
Record name | 3-Ethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.